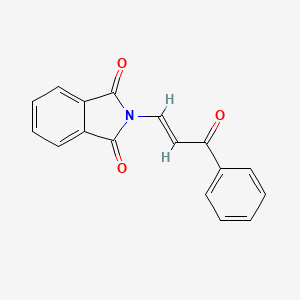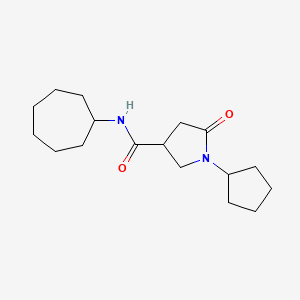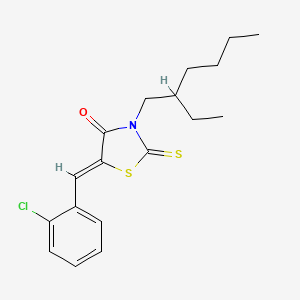
2-(3-oxo-3-phenyl-1-propen-1-yl)-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-oxo-3-phenyl-1-propen-1-yl)-1H-isoindole-1,3(2H)-dione, commonly known as chalcone derivative, is a class of organic compounds that have shown potential in various scientific research applications. Chalcone derivatives have been synthesized using different methods and have been studied for their mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of chalcone derivatives varies depending on their specific structure and application. However, studies have shown that chalcone derivatives exhibit their biological activity by interacting with various molecular targets such as enzymes, receptors, and ion channels. For example, chalcone derivatives have been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines, thereby exhibiting anti-inflammatory activity.
Biochemical and Physiological Effects:
Chalcone derivatives have been shown to exhibit various biochemical and physiological effects such as antioxidant activity, inhibition of enzymes, and modulation of gene expression. Studies have shown that chalcone derivatives exhibit antioxidant activity by scavenging free radicals and protecting cells from oxidative damage. Chalcone derivatives have also been shown to inhibit the activity of various enzymes such as tyrosinase, an enzyme involved in melanin synthesis, and α-amylase, an enzyme involved in carbohydrate metabolism. In addition, chalcone derivatives have been shown to modulate gene expression by regulating the activity of transcription factors.
Avantages Et Limitations Des Expériences En Laboratoire
Chalcone derivatives have several advantages for lab experiments such as their ease of synthesis, low toxicity, and potential for diverse biological activities. However, the limitations of chalcone derivatives include their instability under certain conditions, poor solubility in water, and potential for non-specific interactions with biological molecules.
Orientations Futures
The future directions for research on chalcone derivatives include the development of more stable and potent derivatives, the identification of new molecular targets, and the evaluation of their therapeutic potential in animal models and clinical trials. In addition, the use of chalcone derivatives as fluorescent probes and imaging agents is an emerging area of research. Furthermore, the development of chalcone derivatives as drug delivery systems and nanocarriers for targeted drug delivery is an area of interest for future research.
Conclusion:
In conclusion, chalcone derivatives are a class of organic compounds that have shown potential in various scientific research applications. The synthesis of chalcone derivatives can be achieved by different methods, and their mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been studied extensively. Chalcone derivatives have the potential to be developed into therapeutic agents for various diseases and have applications in imaging and drug delivery.
Méthodes De Synthèse
Chalcone derivatives can be synthesized by various methods such as Claisen-Schmidt condensation, Aldol condensation, and Michael addition reactions. Claisen-Schmidt condensation is the most common method used for the synthesis of chalcone derivatives. In this method, an aldehyde or ketone is reacted with a ketone or aldehyde in the presence of a base catalyst such as sodium hydroxide or potassium hydroxide. The reaction results in the formation of an α,β-unsaturated carbonyl compound, which is the chalcone derivative.
Applications De Recherche Scientifique
Chalcone derivatives have been studied for their potential in various scientific research applications such as anti-inflammatory, anti-cancer, anti-diabetic, anti-microbial, and anti-oxidant activities. Studies have shown that chalcone derivatives exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. Chalcone derivatives have also been studied for their anti-cancer activity by inducing apoptosis in cancer cells and inhibiting cancer cell proliferation. In addition, chalcone derivatives have been shown to have anti-diabetic activity by reducing blood glucose levels and improving insulin sensitivity.
Propriétés
IUPAC Name |
2-[(E)-3-oxo-3-phenylprop-1-enyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO3/c19-15(12-6-2-1-3-7-12)10-11-18-16(20)13-8-4-5-9-14(13)17(18)21/h1-11H/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOIPSPRYYSFMC-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[4-(dimethylamino)tetrahydro-2H-pyran-4-yl]methyl}-5-isopropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5329138.png)

![N-{2-[(2-fluorobenzyl)oxy]benzyl}-2-propen-1-amine hydrochloride](/img/structure/B5329167.png)

![1-[2-(4-fluorophenyl)ethyl]-N-(4-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B5329171.png)
![N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}phenylalanine](/img/structure/B5329179.png)
![(4aS*,8aR*)-6-(isoxazol-3-ylcarbonyl)-1-[2-(2-thienyl)ethyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5329188.png)
![2-({[(4-ethylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5329199.png)
![2'-fluoro-N-[(1S*,2R*)-2-(tetrahydro-2H-pyran-4-ylamino)cyclobutyl]-2-biphenylcarboxamide](/img/structure/B5329202.png)
![5-[2-(ethylthio)propyl]-2-[1-(1-pyrrolidinyl)butylidene]-1,3-cyclohexanedione](/img/structure/B5329203.png)
![2-[4-(3-fluorobenzyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5329217.png)
![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide](/img/structure/B5329227.png)

